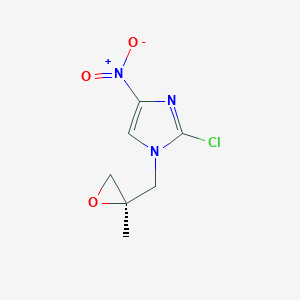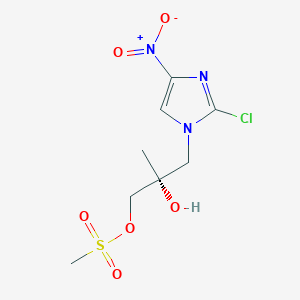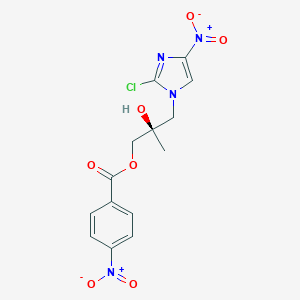
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Descripción general
Descripción
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine, also known as (R,S)-FPCA, is a cyclopropane compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
(R,S)-FPCA has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies have shown that (R,S)-FPCA acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI), which makes it a potential candidate for the development of new antidepressant drugs.
Mecanismo De Acción
(R,S)-FPCA works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, emotion, and behavior. By increasing the levels of these neurotransmitters in the brain, (R,S)-FPCA may help to alleviate symptoms of depression and anxiety.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (R,S)-FPCA has a high affinity for the serotonin transporter and the norepinephrine transporter, which are responsible for the reuptake of these neurotransmitters. By binding to these transporters, (R,S)-FPCA prevents the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This can result in improved mood, reduced anxiety, and other physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R,S)-FPCA has several advantages for lab experiments, including its high potency and selectivity for serotonin and norepinephrine transporters. However, (R,S)-FPCA also has limitations, such as its short half-life and low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of (R,S)-FPCA. One potential direction is the development of new antidepressant drugs based on the structure of (R,S)-FPCA. Another direction is the exploration of (R,S)-FPCA's potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to better understand the biochemical and physiological effects of (R,S)-FPCA and its mechanism of action.
Propiedades
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFDGYGRFJTKJ-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150434 | |
| Record name | 4-Fluorotranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
CAS RN |
113516-71-5 | |
| Record name | 4-Fluorotranylcypromine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorotranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)


![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)


